(3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine
Description
Historical Context of Cyclopropylamine Derivatives in Drug Discovery
Cyclopropylamine derivatives have played a pivotal role in medicinal chemistry since the discovery of tranylcypromine as a monoamine oxidase inhibitor in the 1960s. The rigid cyclopropane ring imposes conformational constraints that often enhance target binding specificity and metabolic stability. Modern applications extend to epigenetic modulation, with irreversible inhibitors of lysine-specific histone demethylase 1A (KDM1A/LSD1) demonstrating the utility of cyclopropylamine-based covalent warheads. For example, structural analogs featuring cyclopropylamine moieties form flavin adenine dinucleotide (FAD) adducts, effectively blocking enzymatic activity in cancer models.
The evolution of cyclopropylamine derivatives is marked by three key developments:
- Covalent Inhibition Strategies : Cyclopropylamines enable mechanism-based inactivation through ring-opening reactions with FAD-dependent enzymes.
- Stereochemical Optimization : Both trans- and cis-cyclopropylamine isomers exhibit distinct binding modes, as evidenced by X-ray crystallography studies of KDM1A complexes.
- Selectivity Engineering : Bulky substituents on the cyclopropane ring reduce off-target interactions with monoamine oxidases while maintaining demethylase inhibition.
| Property | Tranylcypromine Derivatives | Modern Cyclopropylamine Inhibitors |
|---|---|---|
| Target Selectivity | MAO-A/MAO-B | KDM1A, JmjC-family demethylases |
| Binding Mode | Reversible | Irreversible covalent |
| Metabolic Stability | Moderate | Enhanced |
| Structural Complexity | Low | High (chiral centers, substituents) |
Rationale for Fluorine-Chlorine Dual Halogenation in Aromatic Systems
The 3-chloro-4-fluorophenyl moiety exemplifies strategic dual halogenation, leveraging both electronic and steric effects. Chlorine’s +M (mesomeric) effect deactivates the aromatic ring, while fluorine’s strong -I (inductive) effect directs electrophilic substitution and enhances metabolic stability. This combination balances electron withdrawal and lipophilicity, as demonstrated in comparative studies of halogenated pharmaceuticals:
- Electronic Effects :
- Halogen Bonding :
In synthetic routes, liquid hydrofluoric acid serves dual roles as fluorinating agent and solvent, enabling efficient halogen exchange on chlorinated precursors. For example, the reaction of 3-chloro-4-fluorobenzyl chloride with cyclopropyl methyl ketone in HF yields the target compound through nucleophilic aromatic substitution.
Strategic Importance of Methanamine Linkers in Bioactive Molecule Design
The methanamine (–CH₂–NH₂) linker in this compound fulfills three critical design objectives:
Conformational Restriction :
Covalent Binding Potential :
Solubility-Permeability Balance :
- The amine’s pKₐ (≈9–10) ensures partial protonation at physiological pH, enhancing aqueous solubility without compromising blood-brain barrier penetration.
| Linker Type | Methanamine | Ethylene Diamine | Piperazine |
|---|---|---|---|
| Rigidity | High (cyclopropane constraint) | Moderate | Low |
| Synthetic Complexity | Moderate | Low | High |
| Target Engagement | Covalent | Non-covalent | Non-covalent |
Structure
3D Structure
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclopropylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIRGCBPXLGIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form an intermediate cyclopropyl ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine has been studied for its potential as a therapeutic agent in treating various diseases. Its structure suggests that it may interact with specific biological targets, potentially acting as an inhibitor or modulator of certain receptors or enzymes.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentration (MIC) values have shown effectiveness against:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Bacillus subtilis | 0.025 |
| Pseudomonas aeruginosa | 0.050 |
These results suggest its potential as a candidate for developing new antimicrobial agents amid rising antibiotic resistance .
Neuroscience Research
Recent investigations have highlighted the role of compounds similar to this compound in neurological studies. For example, compounds that target TRPA1 receptors have been shown to alleviate inflammatory pain in preclinical models . This indicates a potential application in pain management therapies.
Material Science
In addition to biological applications, this compound is used in developing new materials due to its unique chemical structure, which may confer specific properties beneficial for industrial applications.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound revealed its efficacy against common bacterial infections. The research involved testing various concentrations of the compound against selected bacterial strains, demonstrating promising results that support further exploration into its use as an antimicrobial agent.
Case Study 2: Neurological Impact
Research published in a peer-reviewed journal explored the effects of related compounds on pain modulation through TRPA1 receptor inhibition. This study provided insights into how structural modifications could enhance efficacy and selectivity for therapeutic applications in treating chronic pain conditions .
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its effects .
Comparison with Similar Compounds
Structural and Pharmacological Implications
Physicochemical Properties
- Cyclopropane Impact : The strained cyclopropane ring in the target compound likely enhances rigidity, improving selectivity for planar binding pockets (e.g., enzyme active sites) .
Biological Activity
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine, a compound with the chemical formula C10H12ClF, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR), backed by various studies and case analyses.
Chemical Structure and Properties
The compound features a chlorinated and fluorinated phenyl ring attached to a cyclopropyl group via a methanamine linkage. The presence of halogens is significant as they often enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on halogenated phenyl derivatives show that the introduction of chlorine and fluorine atoms can improve antibacterial efficacy against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organisms |
|---|---|---|
| (3-Chloro-4-fluorophenyl) derivatives | 32 - 512 | S. aureus, E. coli, C. albicans |
| Fluoroalkyl phenylamines | 5 - 100 | B. subtilis, K. pneumoniae |
| Piperidine derivatives | 4.69 - 22.9 | S. typhi, P. aeruginosa |
The minimum inhibitory concentration (MIC) values suggest that halogenated compounds can effectively inhibit a range of pathogens, indicating their potential as antimicrobial agents .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. The mechanism likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Membrane Disruption : Halogenated compounds often disrupt microbial membranes, leading to cell lysis.
- Receptor Interaction : The compound may bind to receptors involved in signaling pathways, modulating cellular responses.
Structure-Activity Relationship (SAR)
The SAR studies highlight that the position and type of substituents significantly influence the biological activity of phenyl-containing compounds. For instance:
- Chlorine and Fluorine Substituents : These groups enhance lipophilicity and electron-withdrawing properties, improving binding affinity to biological targets.
- Cyclopropyl Group : This moiety contributes to the overall three-dimensional conformation of the molecule, which is crucial for interaction with target sites.
Table 2: Summary of SAR Findings
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| Para | Chlorine | Increased antibacterial activity |
| Meta | Fluorine | Enhanced receptor binding |
| Cyclopropyl | Aliphatic | Improved bioavailability |
Case Studies
Several studies have investigated the biological activities of structurally similar compounds:
- Study on Antibacterial Properties : A recent study evaluated a series of chlorinated phenylamines for their antibacterial effects against various strains, finding that modifications at the para position led to significant increases in potency .
- Fluorinated Compounds Research : Research focusing on fluorinated analogs revealed that these compounds exhibited lower cytotoxicity while maintaining high antimicrobial activity, suggesting a favorable therapeutic window .
Q & A
Q. What are the recommended synthetic routes for (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine?
The synthesis typically involves nucleophilic substitution between 3-chloro-4-fluorobenzyl chloride and cyclopropylamine under basic conditions (e.g., NaOH or K₂CO₃ in toluene or DCM). Optimization includes controlling reaction temperature (60–80°C) and stoichiometric ratios to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can structural characterization be performed for this compound?
Use a combination of:
- X-ray crystallography : Employ SHELX software for refinement to resolve cyclopropane ring geometry and substituent orientation .
- NMR spectroscopy : Analyze H and C spectra for cyclopropyl ring protons (δ 0.8–1.2 ppm) and aromatic protons (δ 6.8–7.4 ppm).
- Mass spectrometry : Confirm molecular weight (C₁₀H₁₀ClF₂N, MW 217.65) via ESI-MS or GC-MS .
Q. What are the stability considerations during storage?
Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and light, as cyclopropane rings may undergo hydrolytic or photochemical degradation. Regular stability assays (HPLC) are recommended to monitor decomposition .
Advanced Research Questions
Q. How do stereochemical variations (R/S enantiomers) influence biological activity?
Enantiomers exhibit distinct receptor binding profiles. For example, the (S)-enantiomer of cyclopropyl(4-fluorophenyl)methanamine hydrochloride shows 10-fold higher affinity for serotonin receptors than the (R)-form. Resolve enantiomers via chiral HPLC (Chiralpak® AD-H column) or enzymatic resolution using lipases .
Q. What computational methods predict substituent effects on biological activity?
Perform structure-activity relationship (SAR) studies using:
- Molecular docking : Simulate interactions with targets like dopamine D₂ receptors (PDB ID: 6CM4).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Fluorine at the 4-position enhances binding via hydrophobic interactions .
Q. How to address contradictions in receptor binding data across studies?
Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration). Standardize protocols:
- Use radiolabeled ligands (e.g., H-spiperone) for competitive binding assays.
- Validate findings with orthogonal methods (e.g., functional cAMP assays for GPCR activity) .
Q. What strategies mitigate hazards during synthesis of reactive intermediates?
For intermediates like 3-chloro-4-fluorobenzyl chloride:
- Use closed-system reactors to prevent inhalation exposure.
- Employ scavengers (e.g., triethylamine) to neutralize HCl gas.
- Monitor reaction progress in real-time via FTIR to minimize hazardous byproducts .
Methodological Notes
- Stereochemical Integrity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to preserve enantiopurity .
- Data Reproducibility : Share crystallographic data (CIF files) via platforms like Cambridge Structural Database to enable independent validation .
- Toxicity Screening : Perform Ames tests and hERG channel assays early in development to flag cardiotoxic or mutagenic risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
